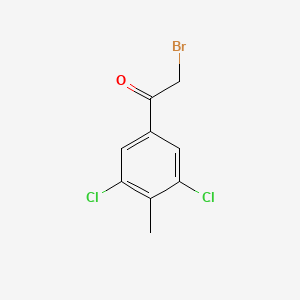

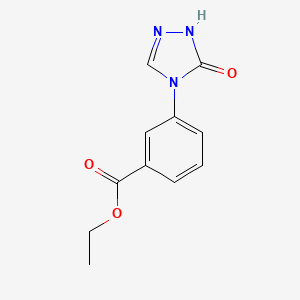

3-(5-oxo-1,5-dihidro-4H-1,2,4-triazol-4-il)benzoato de etilo

Descripción general

Descripción

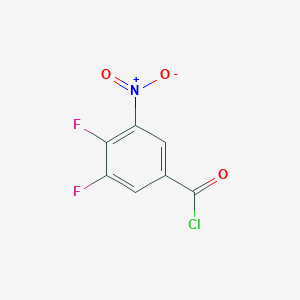

“Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate” is a chemical compound that belongs to the class of 1,2,4-triazoles . Triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl [3- (4-chlorophenyl)-5-oxo-4- { [phenylmethylene]amino}-4,5-dihydro-1 H -1,2,4-triazol-1-yl]acetate was performed by the reaction of a compound with ethyl bromoacetate in the presence of sodium ethoxide .Chemical Reactions Analysis

1,2,4-Triazoles are known to exhibit significant antimicrobial activities . They react with various compounds to form derivatives that have shown promising activities against selected mutants .Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

Los derivados de 1,2,4-triazol, que incluyen el 3-(5-oxo-1,5-dihidro-4H-1,2,4-triazol-4-il)benzoato de etilo, se han sintetizado y evaluado como agentes anticancerígenos prometedores . Estos compuestos han mostrado una actividad citotóxica prometedora contra varias líneas celulares de cáncer humano, incluidas MCF-7, Hela y A549 . La seguridad de estos compuestos también se ha evaluado en MRC-5, una línea celular normal, y la mayoría de los compuestos sintetizados han mostrado una selectividad adecuada contra las líneas celulares normales y cancerosas .

Actividades Antimicrobianas

Algunos derivados de 1,2,4-triazol han mostrado buenas actividades antimicrobianas . Esto sugiere que el this compound podría tener propiedades antimicrobianas similares.

Actividad Antituberculosa

Algunos derivados de 1,2,4-triazol se han diseñado y sintetizado para la actividad antituberculosa . Esto sugiere que el this compound podría utilizarse potencialmente en el tratamiento de la tuberculosis.

Actividad Antibacteriana

Los compuestos que contienen el anillo de 1,3,4-oxadiazol, que son estructuralmente similares al this compound, han mostrado actividad antibacteriana . Esto sugiere que el this compound podría tener propiedades antibacterianas.

Desarrollo de Fármacos

Los derivados de 1,2,4-triazol son andamios farmacéuticos activos importantes . Son capaces de formar enlaces de hidrógeno con diferentes objetivos, lo que lleva a la mejora de las propiedades farmacocinéticas, farmacológicas y toxicológicas de los compuestos . Esto sugiere que el this compound podría utilizarse potencialmente como un andamio en el desarrollo de nuevos fármacos.

Aplicaciones Quimioterapéuticas

Los derivados de 1,2,4-triazol se han utilizado en quimioterapia . Se utilizan para matar células cancerosas con un efecto mínimo dañino en las células normales . Esto sugiere que el this compound podría utilizarse potencialmente en quimioterapia.

Mecanismo De Acción

Target of Action

Similar compounds have shown antimicrobial potential against various microorganisms .

Mode of Action

It’s known that many triazole derivatives interact with their targets by forming hydrogen bonds, which can disrupt the normal function of the target and lead to the desired therapeutic effects .

Biochemical Pathways

Triazole derivatives are known to interfere with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Similar compounds have shown good antimicrobial activities against various test microorganisms .

Direcciones Futuras

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed .

Análisis Bioquímico

Biochemical Properties

Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates in the liver. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathways of other compounds. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, by binding to their active sites and modulating their activity .

Cellular Effects

Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate has been shown to influence various cellular processes. It affects cell proliferation by inhibiting the activity of enzymes involved in DNA replication and repair. This compound also impacts cell signaling pathways, such as the mitogen-activated protein kinase pathway, by modulating the activity of kinases. Furthermore, it influences gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate involves its interaction with various biomolecules. The compound binds to the active sites of enzymes, such as cytochrome P450 and kinases, inhibiting their activity. This inhibition leads to changes in metabolic pathways and cell signaling processes. Additionally, the compound can bind to transcription factors, altering their activity and leading to changes in gene expression. These molecular interactions result in the modulation of cellular processes such as proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. These effects can persist even after the compound has degraded, indicating that its impact on cellular processes can be long-lasting .

Dosage Effects in Animal Models

In animal models, the effects of Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit enzyme activity and modulate cell signaling pathways. At higher doses, the compound can exhibit toxic effects, including liver damage and alterations in blood chemistry. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites can then be further processed by other enzymes, such as glucuronosyltransferases, which facilitate their excretion from the body. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and the presence of specific transporters. Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate can affect its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, the compound can interact with transcription factors and other nuclear proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production. The compound’s localization within these compartments can modulate its effects on cellular function .

Propiedades

IUPAC Name |

ethyl 3-(5-oxo-1H-1,2,4-triazol-4-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-17-10(15)8-4-3-5-9(6-8)14-7-12-13-11(14)16/h3-7H,2H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXRZXGYCOFXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C=NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.